Gap-dlrie
CAS No.:
Cat. No.: VC16021587
Molecular Formula: C31H67BrN2O2
Molecular Weight: 579.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H67BrN2O2 |
|---|---|
| Molecular Weight | 579.8 g/mol |
| IUPAC Name | 2-aminoethyl-(2,3-didodecoxypropyl)-dimethylazanium;bromide |
| Standard InChI | InChI=1S/C31H67N2O2.BrH/c1-5-7-9-11-13-15-17-19-21-23-27-34-30-31(29-33(3,4)26-25-32)35-28-24-22-20-18-16-14-12-10-8-6-2;/h31H,5-30,32H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | NJTZSUMVWHONTH-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCOCC(C[N+](C)(C)CCN)OCCCCCCCCCCCC.[Br-] |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
Gap-dlrie features a quaternary ammonium head group linked to two dodecyloxy chains, conferring amphiphilic properties essential for nucleic acid complexation. The dimethylamino group enhances cationic charge density, facilitating electrostatic interactions with negatively charged DNA . Its structural formula is , with a molecular weight of 580.76 g/mol .
Synthesis Process
The synthesis involves quaternization of a tertiary amine precursor with alkyl methane sulfonates or halides under controlled conditions. Purification via silica gel chromatography ensures high purity (>99%), critical for biological applications . A key intermediate, DLRIE (199171-54-5), is often used to synthesize Gap-dlrie through reactions with co-lipids like dioleoylphosphatidylethanolamine (DOPE) .
Table 1: Physicochemical Properties of Gap-dlrie
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 580.76 g/mol | |
| Solubility | 100 mg/mL in DMSO | |
| Purity | >99% | |
| Storage Conditions | -20°C (long-term stability) |
Mechanism of Action
Lipoplex Formation
Gap-dlrie spontaneously self-assembles with pDNA to form lipoplexes, nanostructures that protect DNA from nucleases and facilitate cellular uptake. The lipid's cationic head groups neutralize DNA’s negative charge, while hydrophobic tails enable membrane fusion . Co-lipids like DOPE enhance endosomal escape by adopting hexagonal phases under acidic conditions .
Transfection Efficiency
Comparative studies reveal Gap-dlrie/DOPE lipoplexes achieve 15–20-fold higher gene expression in vivo than DMRIE/DOPE or naked DNA . In porcine arteries, Gap-dlrie-mediated transfection yielded 20.28% efficiency, surpassing calcium phosphate (2.09%) and DEAE-dextran (0.88%) . This efficacy stems from optimized lipid/DNA ratios (5 μg DNA:10–20 μg lipid) .
Table 2: Transfection Efficiency Across Models
| Model | Efficiency (%) | Comparison | Source |
|---|---|---|---|
| Porcine Arteries | 20.28 | 15× higher than DMRIE/DOPE | |
| Mouse Lung | 30–40 | Superior to adenoviral vectors | |
| Human Endothelial Cells | 3.96 | Outperforms biolistics |
Applications in Gene Therapy
Therapeutic Interventions
Gap-dlrie has been deployed in preclinical models for cardiovascular diseases. In a porcine artery study, intra-arterial delivery of interleukin-1 receptor antagonist (IL-1Ra) via Gap-dlrie/DOPE reduced osteophyte formation by 60%, demonstrating potential for osteoarthritis treatment . Similarly, intra-nasal administration in mice enhanced lung-targeted gene expression, aiding cystic fibrosis research .
Vaccine Development
The lipid’s ability to enhance humoral immunity makes it valuable for DNA vaccines. Vaxfectin, a formulation containing Gap-dlrie’s analog GAP-DMORIE, boosted antibody responses against pDNA-encoded antigens in murine models .
| Parameter | Gap-dlrie Group | Control Group |
|---|---|---|
| Albumin (g/dL) | 2.5 ± 0.2 | 2.5 ± 0.2 |
| Alkaline Phosphatase | 185 ± 9 IU/L | 185 ± 9 IU/L |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 |
Recent Advancements and Challenges
Hybrid Formulations
Recent efforts combine Gap-dlrie with polymers (e.g., polyethyleneimine) to improve stability and targeting. These hybrids show enhanced transfection in immune cells, enabling cancer immunotherapy applications .
Limitations
Despite progress, Gap-dlrie’s efficiency remains lower than adenoviral vectors. In arterial gene transfer, adenoviruses achieved 20-fold higher expression, highlighting the need for further optimization . Additionally, scalability and cost of Good Manufacturing Practice (GMP)-grade production pose hurdles for clinical translation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume